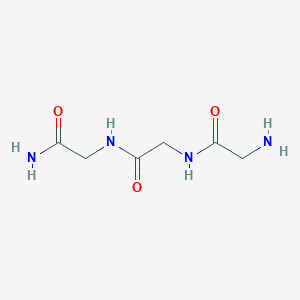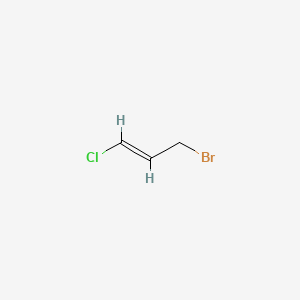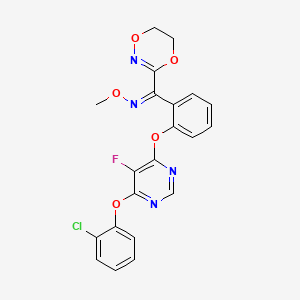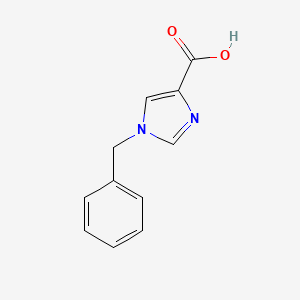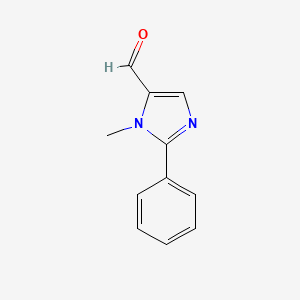
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Vue d'ensemble
Description
The compound "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their presence in many biologically active molecules and are often used as building blocks in medicinal chemistry due to their diverse chemical reactivity and potential pharmacological properties.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of novel pyrazole carbaldehydes, which are structurally related to imidazole carbaldehydes, has been reported using the Vilsmeier-Haack reagent, as seen in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, starting from 4-methyl-1H-imidazole-5-carbaldehyde, different alkyl groups can be introduced at the N-1 position of the imidazole ring, leading to a variety of derivatives . These methods highlight the versatility in synthesizing substituted imidazole carbaldehydes, which could be applicable to the synthesis of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde."
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with a similar core structure to imidazole carbaldehydes, was determined to have a monoclinic space group with specific unit cell parameters . The aldehydic fragment in this compound was found to be almost coplanar with the adjacent pyrazole ring, indicating the potential planarity of the aldehyde group in related structures. This information could suggest that "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" may also exhibit a planar configuration around the aldehyde moiety.
Chemical Reactions Analysis
Imidazole carbaldehydes can undergo various chemical reactions due to the reactive aldehyde group. For instance, 4-methyl-5-imidazole carbaldehyde has been converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction involving the aldehyde group . These transformations demonstrate the chemical reactivity of the aldehyde group in imidazole derivatives, which could be extrapolated to the reactivity of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" in forming new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" can be inferred from related compounds. The presence of substituents on the imidazole ring can influence properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups can increase hydrophobic character, while the presence of an aldehyde group can enhance reactivity towards nucleophiles. The crystallographic analysis of related compounds provides insights into the molecular geometry, which can affect the compound's intermolecular interactions and stability . These properties are crucial for the application of imidazole derivatives in medicinal chemistry and other fields.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives of imidazole carbaldehydes, which serve as crucial intermediates for further chemical transformations. For instance, Orhan et al. (2019) explored the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, highlighting their potential as building blocks in medicinal chemistry due to the reactive carbaldehyde group that facilitates further derivatization into imidazolium salts and benzazole derivatives Orhan, Kose, Alkan, & Öztürk, 2019.
Biological Activities
The quest for new antimicrobial agents led to the creation of novel compounds with potential biological activities. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting these compounds as potential inhibitors of bacterial enzymes Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016.
Synthetic Methodologies
Innovative synthetic methodologies are crucial for the efficient production of imidazole derivatives. Li et al. (2015) developed a copper-catalyzed oxidative coupling method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from amidines and α,β-unsaturated aldehydes, highlighting the method's high atom economy, mild conditions, and use of inexpensive catalysts Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015.
Environmental and Green Chemistry
Research also focuses on environmentally friendly synthesis approaches. Kalaria et al. (2014) reported an ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold, showcasing an eco-friendly protocol with excellent yields and shorter reaction times Kalaria, Satasia, Avalani, & Raval, 2014.
Propriétés
IUPAC Name |
3-methyl-2-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHIZCUPAVJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441364 | |
| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
94938-03-1 | |
| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


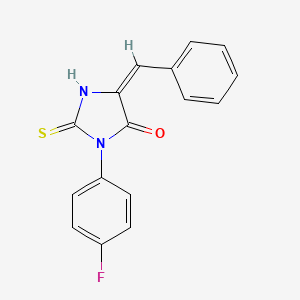
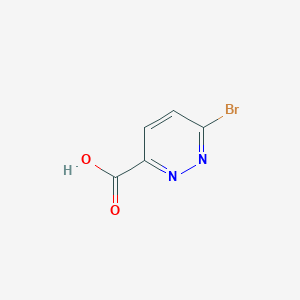
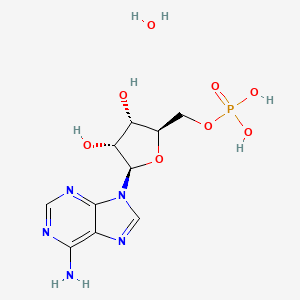
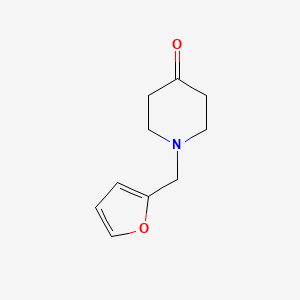
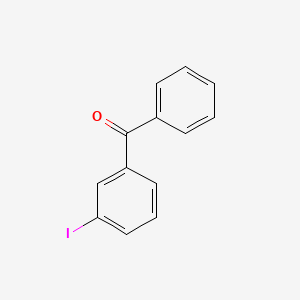
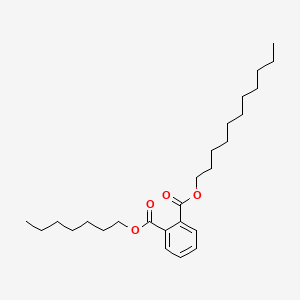
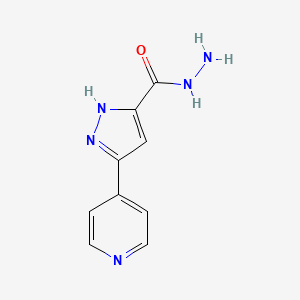
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)
